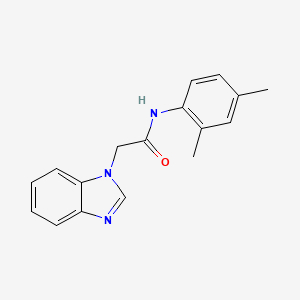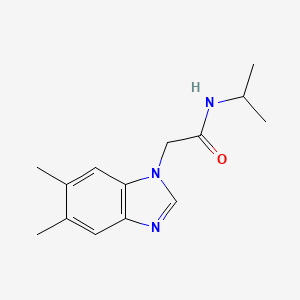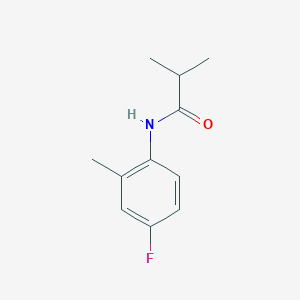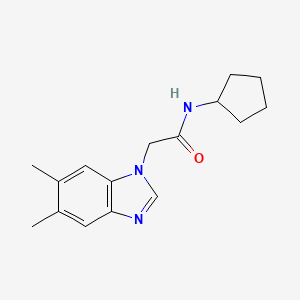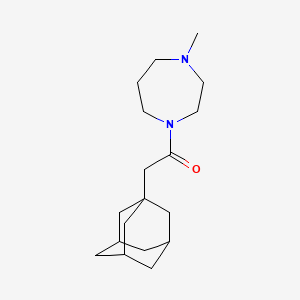
2-(1-Adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is commonly referred to as ADE and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
ADE exerts its pharmacological effects by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain perception. This binding results in the activation of the receptor, leading to the inhibition of pain signals and the reduction of inflammation.
Biochemical and Physiological Effects:
ADE has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. It has also been found to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADE has several advantages for lab experiments, including its potent pharmacological properties, high selectivity for the mu-opioid receptor, and low toxicity. However, its synthesis can be challenging, and its high potency can make it difficult to work with in lab settings.
Direcciones Futuras
There are several future directions for the study of ADE, including the development of new pain management drugs, the investigation of its potential as a treatment for neurodegenerative diseases, and the exploration of its effects on other opioid receptors in the brain. Further research is also needed to optimize its synthesis and develop more efficient methods for its production.
Métodos De Síntesis
ADE can be synthesized through a multi-step process involving the reaction of adamantane with ethyl chloroacetate, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 4-methyl-1,4-diazepane in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
ADE has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain management drugs. ADE has also been found to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1-adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-19-3-2-4-20(6-5-19)17(21)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRZPJUBBOFWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

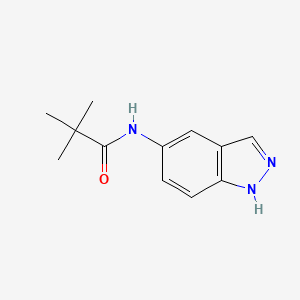
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)


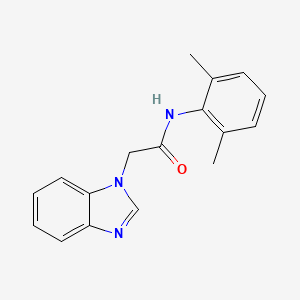
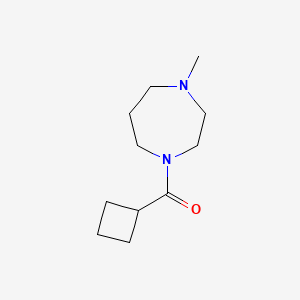
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)
